molecular formula C15H13N3O2S B14747523 2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol CAS No. 3219-73-6

2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol

Cat. No.: B14747523
CAS No.: 3219-73-6
M. Wt: 299.3 g/mol
InChI Key: XXEIZMNNXCPRNK-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol typically involves a diazo-coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, which then reacts with a coupling component, such as 4-methylphenol, under acidic conditions to form the azo compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol
  • 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-1-piperidinecarbodithioate

Uniqueness

2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

3219-73-6

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol

InChI

InChI=1S/C15H13N3O2S/c1-9-3-6-13(19)12(7-9)17-18-15-16-11-5-4-10(20-2)8-14(11)21-15/h3-8,19H,1-2H3

InChI Key

XXEIZMNNXCPRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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